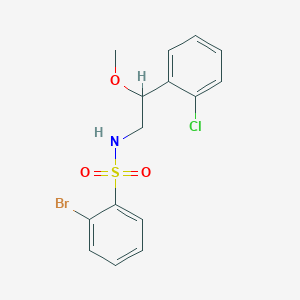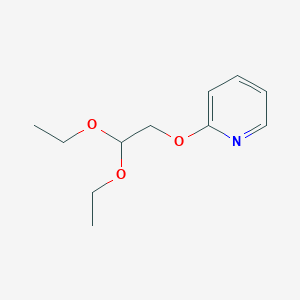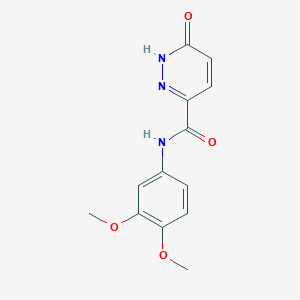![molecular formula C18H18N2O4S3 B2947219 methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate CAS No. 2097925-57-8](/img/structure/B2947219.png)
methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “methyl N-{4-[(2-{[2,3’-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate” is an organic compound that contains several functional groups . It has a carbamate group (N-CO-O), a sulfamoyl group (SO2NH2), and a bithiophene group (two thiophene rings connected by a single bond) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bithiophene group . The bithiophene group would likely contribute to the compound’s conjugated system, potentially giving it interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups it contains. For example, the presence of the carbamate and sulfamoyl groups could potentially make it polar and capable of forming hydrogen bonds .作用機序
Methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate inhibits the activity of this compound by binding to its active site. This compound is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons. Inhibition of this compound activity leads to a decrease in bicarbonate production and an increase in proton concentration, resulting in a decrease in pH. This decrease in pH is toxic to cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity to normal cells. It has been demonstrated to selectively target cancer cells that overexpress this compound. The compound has also been shown to inhibit tumor growth in animal models. In addition, it has been shown to sensitize cancer cells to radiation therapy, leading to improved treatment outcomes.
実験室実験の利点と制限
Methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate has several advantages for lab experiments. It is a potent inhibitor of this compound, making it an ideal tool for studying the role of this compound in cancer biology. The compound has also been shown to have minimal toxicity to normal cells, making it suitable for in vivo studies. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
将来の方向性
There are several future directions for the study of methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate. One area of research is the development of more stable and soluble analogs of the compound, which can improve its efficacy in experiments. Another area of research is the identification of biomarkers that can predict the response of cancer cells to the compound. This can help in the selection of patients who are likely to benefit from treatment with this compound. Finally, the compound can be studied in combination with other cancer therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes.
合成法
The synthesis of methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate involves the reaction of 4-aminophenylsulfonamide with 2-(2-bromoethyl)-2,3'-bithiophene in the presence of a palladium catalyst. The resulting intermediate is then reacted with methyl chloroformate to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
Methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of this compound, which is overexpressed in various types of cancer cells. This compound plays a crucial role in the regulation of pH in cancer cells, which is essential for their survival and proliferation. Inhibition of this compound activity by this compound leads to a decrease in pH, resulting in cancer cell death.
特性
IUPAC Name |
methyl N-[4-[2-(5-thiophen-3-ylthiophen-2-yl)ethylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S3/c1-24-18(21)20-14-2-5-16(6-3-14)27(22,23)19-10-8-15-4-7-17(26-15)13-9-11-25-12-13/h2-7,9,11-12,19H,8,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUDKWNLELZIDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2947136.png)

![4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2947141.png)
![(3As,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2947143.png)
![ethyl 2-[4-(4-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2947147.png)

![N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2947151.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2947152.png)
![2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2947153.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide](/img/structure/B2947156.png)

![4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2947158.png)
